Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1245227-19-3
VCID: VC20145287
InChI: InChI=1S/C13H13BrN2O2/c1-3-18-13(17)10-8-15-16(12(10)14)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3
SMILES:
Molecular Formula: C13H13BrN2O2
Molecular Weight: 309.16 g/mol

Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate

CAS No.: 1245227-19-3

Cat. No.: VC20145287

Molecular Formula: C13H13BrN2O2

Molecular Weight: 309.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate - 1245227-19-3

Specification

CAS No. 1245227-19-3
Molecular Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
IUPAC Name ethyl 5-bromo-1-(2-methylphenyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C13H13BrN2O2/c1-3-18-13(17)10-8-15-16(12(10)14)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3
Standard InChI Key DNKGQDLNISFFMN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2C)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The o-tolyl group (a methyl-substituted phenyl ring) occupies the 1-position, while the bromine atom and ethyl carboxylate group are located at the 5- and 4-positions, respectively. This substitution pattern influences electronic distribution and steric effects, critical for its reactivity.

Physicochemical Data

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight309.16 g/mol
Density1.7 ± 0.1 g/cm³
Boiling Point331.1 ± 22.0 °C (at 760 mmHg)
LogP (Octanol-Water)1.45 (Consensus)
Solubility (Water)1.1 mg/mL (ESOL)

The compound’s low aqueous solubility and moderate lipophilicity (LogP ~1.45) suggest preferential solubility in organic solvents like dichloromethane or dimethyl sulfoxide . Its stability is contingent on storage in inert atmospheres at controlled temperatures to prevent degradation.

Synthesis and Characterization

Analytical Characterization

Spectroscopic Methods:

  • ¹H NMR: Signals include aromatic protons (δ 7.2–7.5 ppm for o-tolyl), ethyl group protons (δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂), and the pyrazole proton (δ 8.1 ppm).

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and 600–700 cm⁻¹ (C-Br stretch) confirm functional groups.

  • Mass Spectrometry: A molecular ion peak at m/z 309.16 ([M]⁺) verifies the molecular weight.

Chromatographic Purity: High-performance liquid chromatography (HPLC) typically reveals purity >95%, contingent on recrystallization or column chromatography during synthesis .

Chemical Reactivity and Applications

Reactivity Profiles

The bromine atom at the 5-position enables diverse transformations:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with arylboronic acids yield biaryl derivatives, useful in drug discovery.

  • Nucleophilic Substitution: Replacement of bromine with amines or thiols generates functionalized pyrazoles .

The ethyl carboxylate group undergoes hydrolysis to carboxylic acids under basic conditions or transesterification with alcohols .

Future Directions

Future research should prioritize:

  • Biological Screening: Testing against targets like α-glucosidase or kinases.

  • Structural Optimization: Modifying the o-tolyl or ester groups to enhance potency.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models.

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